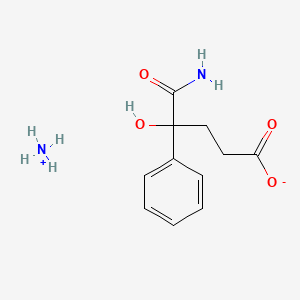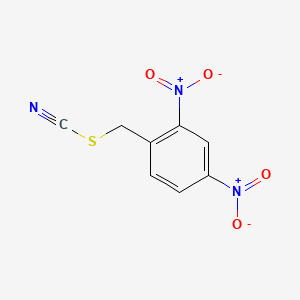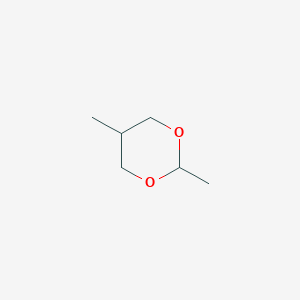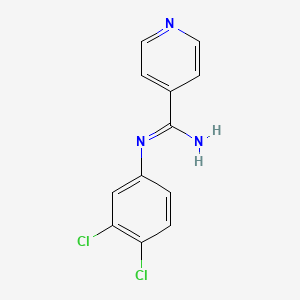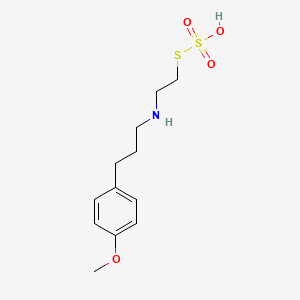![molecular formula C6F12S4 B14706917 Tetrakis[(trifluoromethyl)sulfanyl]ethene CAS No. 13003-40-2](/img/structure/B14706917.png)
Tetrakis[(trifluoromethyl)sulfanyl]ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[(trifluoromethyl)sulfanyl]ethene: is a chemical compound with the molecular formula C6F12S4 It is characterized by the presence of four trifluoromethylsulfanyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis[(trifluoromethyl)sulfanyl]ethene involves the reaction of ethene with trifluoromethylsulfanyl groups under specific conditions. One common method includes the use of radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the ethene backbone . This process typically requires the presence of a radical initiator and specific reaction conditions to ensure the successful addition of the trifluoromethylsulfanyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Tetrakis[(trifluoromethyl)sulfanyl]ethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Tetrakis[(trifluoromethyl)sulfanyl]ethene is used as a building block in organic synthesis.
Biology and Medicine: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or pharmaceutical agents. The trifluoromethylsulfanyl group can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
Mechanism of Action
The mechanism by which Tetrakis[(trifluoromethyl)sulfanyl]ethene exerts its effects involves the interaction of its trifluoromethylsulfanyl groups with molecular targets. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Tetra(thienyl)ethene: Known for its photochromic properties and used in materials science.
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Uniqueness: Tetrakis[(trifluoromethyl)sulfanyl]ethene is unique due to the presence of four trifluoromethylsulfanyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
13003-40-2 |
|---|---|
Molecular Formula |
C6F12S4 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
1,1,2,2-tetrakis(trifluoromethylsulfanyl)ethene |
InChI |
InChI=1S/C6F12S4/c7-3(8,9)19-1(20-4(10,11)12)2(21-5(13,14)15)22-6(16,17)18 |
InChI Key |
XPWHDJLYQXGXEO-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



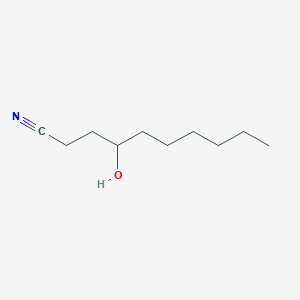

![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
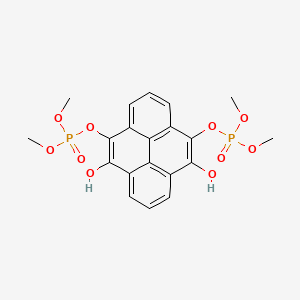
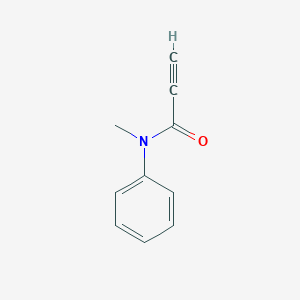
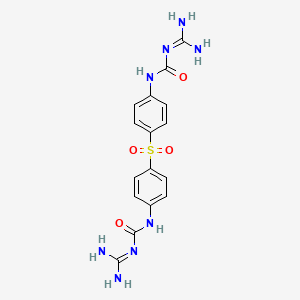
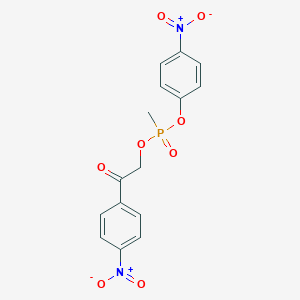
pentasilolane](/img/structure/B14706902.png)
